An In-depth Technical Guide to the Basic Properties of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
An In-depth Technical Guide to the Basic Properties of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride
Abstract
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a key chemical intermediate recognized for its utility in the synthesis of neurologically active compounds and other pharmaceutical agents.[1][2] Its chemical structure, featuring a primary amine adjacent to a stereocenter, a strained cyclopropyl ring, and an electron-withdrawing 2-fluorophenyl group, imparts a unique set of physicochemical properties. The basicity of the amine, quantified by its pKa, is a critical parameter that dictates the molecule's ionization state, solubility, lipophilicity, and ultimately its behavior in biological systems. This guide provides a comprehensive analysis of the basic properties of this compound, offering a theoretical framework, practical experimental protocols, and an in-depth discussion of the implications for drug discovery and development professionals.
Physicochemical Characterization: A Foundation for Application
Understanding the fundamental physicochemical properties of a molecule is paramount in drug development. For an ionizable compound like (S)-Cyclopropyl(2-fluorophenyl)methanamine, these properties are interdependent and heavily influenced by pH.
Chemical Identity and Structure
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Chemical Name: (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
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Synonyms: (S)-cyclopropyl-(2-fluorophenyl)methanamine,hydrochloride[3]
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CAS Number: 844470-82-2[4]
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Molecular Formula: C₁₀H₁₃ClFN[3]
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Molecular Weight: 201.67 g/mol [3]
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Appearance: White crystalline solid[1]
The molecule's structure is defined by a chiral center with (S)-stereochemistry, directly attached to a primary amine, a cyclopropyl group, and a 2-fluorophenyl ring. The hydrochloride salt form indicates that the basic amine has been protonated to form an ammonium cation, with chloride as the counter-ion.
Basicity and pKa Analysis: The Core Attribute
The basicity of the primary amine is the most influential chemical characteristic of the molecule. It is quantified by the pKa of its conjugate acid, the protonated ammonium group (R-NH₃⁺).
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Baseline - Cyclopropylamine: The parent structure, cyclopropylamine, has a reported pKa of approximately 9.10. The cyclopropyl group, due to its high s-character, is slightly electron-withdrawing compared to a simple alkyl group but does not drastically reduce the basicity of the amine.
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Influence of the Phenyl Group: Replacing a hydrogen with a phenyl group (like in benzylamine, pKa ~9.3) typically has a minor effect on the pKa of an adjacent amine.
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The Ortho-Fluoro Substituent Effect: The dominant electronic effect comes from the 2-fluorophenyl group. Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through induction. This effect significantly reduces the electron density on the nitrogen atom, making the lone pair less available for protonation.[5] Electron-withdrawing groups are known to decrease the pKa of amines.[5] For instance, the pKa of aniline (4.6) is much lower than that of cyclohexylamine (10.66) due to the delocalization of the lone pair into the aromatic ring.[6] The ortho-fluoro substituent in this specific molecule will exert a powerful inductive pull, lowering the basicity.
Considering these factors, the pKa of (S)-Cyclopropyl(2-fluorophenyl)methanamine is estimated to be in the range of 8.0 to 8.8 . This value is lower than that of simple alkylamines but reflects that the amine is benzylic and not directly attached to the aromatic ring, thus mitigating the resonance-based basicity reduction seen in anilines. This estimated pKa indicates that the compound will be predominantly in its protonated, ionized form at physiological pH (7.4).
Lipophilicity (LogP vs. LogD)
Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. For ionizable molecules, it's essential to distinguish between LogP and LogD.[7]
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LogP: The partition coefficient of the neutral (free base) form of the molecule. A calculated LogP for the free base has been reported as 2.6573.[3] This value suggests moderate lipophilicity for the uncharged species.
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LogD: The distribution coefficient, which accounts for all species (ionized and neutral) at a specific pH.[8] Since the pKa is estimated to be ~8.0-8.8, at physiological pH (7.4), the molecule will be mostly ionized. The ionized form is significantly more water-soluble and less lipophilic. Therefore, the LogD₇.₄ will be substantially lower than the LogP . This pH-dependent lipophilicity is a key factor in its pharmacokinetic profile.
Solubility
The conversion of the free base into its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and stability.[9] As a crystalline solid salt, (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is expected to have good solubility in water and other polar solvents. This property is advantageous for creating aqueous formulations for in vitro assays and for facilitating absorption in the gastrointestinal tract, where it will readily dissolve before partitioning across membranes.[9]
Summary of Physicochemical Properties
| Property | Value / Description | Significance |
| CAS Number | 844470-82-2[4] | Unique chemical identifier. |
| Molecular Formula | C₁₀H₁₃ClFN[3] | Defines the elemental composition. |
| Molecular Weight | 201.67 g/mol [3] | Important for molar calculations and dosimetry. |
| Appearance | White crystalline solid[1] | Indicates purity and solid-state form. |
| Estimated pKa | 8.0 - 8.8 | Determines ionization state; crucial for ADME properties. |
| Calculated LogP | 2.6573 (for free base)[3] | Intrinsic lipophilicity of the neutral molecule. |
| Expected LogD at pH 7.4 | < 2.0 | Effective lipophilicity under physiological conditions. |
| Form | Hydrochloride Salt | Enhances aqueous solubility, stability, and handling.[9] |
Experimental Determination of Basic Properties
Accurate determination of the pKa is essential for building precise structure-activity relationships (SAR) and pharmacokinetic models. Potentiometric titration is a reliable and widely used method for this purpose.[10]
Protocol: Potentiometric Titration for pKa Determination
This protocol outlines the steps to determine the pKa of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.
Objective: To accurately measure the pKa of the conjugate acid of the amine.
Materials:
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(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride
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Standardized 0.1 M Hydrochloric Acid (HCl)
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Standardized 0.1 M Sodium Hydroxide (NaOH)[4]
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Potassium Chloride (KCl) for ionic strength adjustment[4]
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Deionized, CO₂-free water
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Calibrated pH meter and electrode
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Magnetic stirrer and stir bar
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Burette
Procedure:
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Solution Preparation: Prepare an aqueous solution of the compound (e.g., 1 mM).[4] Adjust the ionic strength of the solution to a constant value (e.g., 0.15 M) using KCl to minimize activity coefficient variations.[4]
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Acidification: Place a known volume of the sample solution in a beaker.[11] Add a sufficient amount of 0.1 M HCl to lower the pH to ~2, ensuring the amine is fully protonated (R-NH₃⁺).
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Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode.[11] Begin titrating the solution by adding small, precise increments of the standardized 0.1 M NaOH solution.
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Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.[11]
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Endpoint Determination: Continue the titration past the equivalence point (where a sharp change in pH occurs). The pKa is determined from the titration curve as the pH at which 50% of the acid has been neutralized. This corresponds to the midpoint of the buffer region on the curve.
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Data Analysis: Plot pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point or by using the first derivative of the curve to find the inflection point (equivalence point) and then calculating the half-volume.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the compound's basic and related properties.
Caption: Workflow for Physicochemical Profiling.
The Role of Basicity in a Pharmaceutical Context
The basicity of an amine is not an isolated parameter; it has profound effects on the entire drug discovery and development cascade.[12] Tuning the pKa is a key strategy in lead optimization.[13]
Influence on ADME Properties
The pKa value directly influences Absorption, Distribution, Metabolism, and Excretion (ADME).
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Absorption: According to the pH-partition hypothesis, drugs are absorbed in their un-ionized, more lipophilic form. With a pKa of ~8.0-8.8, the compound will be mostly ionized in the acidic environment of the stomach but will have a higher fraction of the neutral form in the more alkaline environment of the small intestine, facilitating absorption.
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Distribution: Once in the bloodstream (pH ~7.4), the compound will exist primarily as the protonated ammonium cation. This high degree of ionization can limit its ability to cross the blood-brain barrier but can also be leveraged to target specific tissues or compartments.
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Metabolism: The amine group can be a site for metabolic reactions. Furthermore, cyclopropylamines are known to be mechanism-based inhibitors of cytochrome P450 enzymes, a process that involves oxidation at the nitrogen atom.[8]
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Excretion: The water-soluble, ionized form is more readily excreted by the kidneys.
Caption: Influence of Ionization on Drug Absorption.
Implications for Target Binding
In many drug-receptor interactions, the protonated form of an amine is crucial for binding. The positively charged ammonium group can form strong ionic bonds (salt bridges) with negatively charged amino acid residues (e.g., aspartate, glutamate) in the target protein's binding pocket. This high-energy interaction can significantly contribute to binding affinity and selectivity. The specific stereochemistry of the (S)-enantiomer ensures the precise orientation of the cyclopropyl, 2-fluorophenyl, and ammonium groups within the binding site to maximize these favorable interactions.
Rationale for Hydrochloride Salt Selection
The use of the hydrochloride salt form is a deliberate and strategic choice in pharmaceutical development for several key reasons:
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Enhanced Solubility: As previously discussed, salts of basic drugs are generally more water-soluble than the free base.[14]
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Improved Stability: The salt form is often more crystalline and less prone to degradation, leading to a longer shelf-life.[9]
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Ease of Handling: Crystalline solids are easier to handle, weigh, and formulate compared to potentially oily or low-melting-point free bases.
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Consistent Bioavailability: A well-defined, stable salt form helps ensure consistent dissolution and absorption, leading to more predictable bioavailability.[14]
Synthesis and Handling
Overview of Synthetic Routes
The synthesis of chiral cyclopropylamines often involves multi-step sequences. Common strategies for related structures include the diastereoselective cyclopropanation of a chiral precursor derived from a cinnamic acid, followed by a Curtius rearrangement to form the primary amine.[14] Another modern approach involves the titanium-mediated coupling of nitriles with Grignard reagents.[15] The final step typically involves treating the purified free base with hydrochloric acid (e.g., HCl in ether) to precipitate the stable hydrochloride salt.[16]
Stability and Storage
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a stable crystalline solid. For long-term preservation of its integrity, it should be stored in a well-sealed container in a dry place, often at room temperature.[4]
Conclusion
The basicity of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a cornerstone of its chemical identity and pharmaceutical utility. With an estimated pKa in the range of 8.0-8.8, this primary amine exists predominantly in its protonated, water-soluble form under physiological conditions. This fundamental property profoundly influences its solubility, lipophilicity, ADME profile, and potential for strong ionic interactions with biological targets. The selection of the hydrochloride salt form is a strategic decision to optimize the compound's physical properties for research and development. A thorough understanding and experimental validation of these basic properties are critical for any scientist or researcher utilizing this versatile building block in the pursuit of novel therapeutics.
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